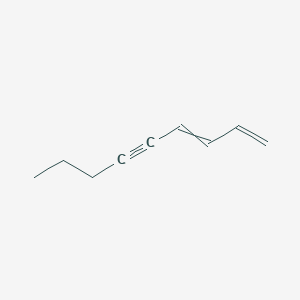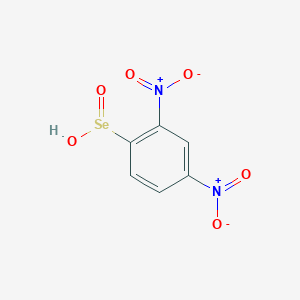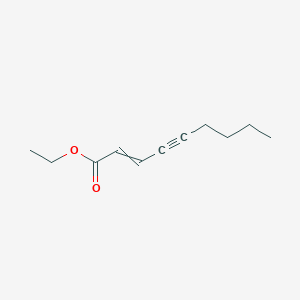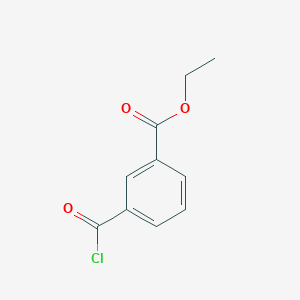
Dipropylphosphinous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropylphosphinous acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two propyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropylphosphinous acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dealkylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipropylphosphinous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dipropylphosphinic acid.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include dipropylphosphinic acid, phosphine derivatives, and various substituted phosphinous acids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dipropylphosphinous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of dipropylphosphinous acid involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, impacting cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipropylphosphinous acid include:
Dipropylphosphinic acid: An oxidized form of this compound with similar chemical properties.
Diethylphosphinous acid: A related compound with ethyl groups instead of propyl groups.
Dimethylphosphinous acid: Another related compound with methyl groups instead of propyl groups.
Uniqueness
This compound is unique due to its specific combination of propyl groups and a hydroxyl group bonded to the phosphorus atom. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
66193-26-8 |
|---|---|
Fórmula molecular |
C6H15OP |
Peso molecular |
134.16 g/mol |
Nombre IUPAC |
dipropylphosphinous acid |
InChI |
InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
QAZDVMGHQBYZBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCP(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)



![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)


